molecular formula C23H19FN2O4 B11131916 5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11131916
M. Wt: 406.4 g/mol
InChI Key: AXXKTTZSGHFJKN-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolone ring, a fluorobenzoyl group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Fluorobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Oxazole Moiety: This can be done through a condensation reaction between an appropriate oxazole precursor and the intermediate compound.

    Final Assembly: The final product is obtained by coupling the intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Its structural features make it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-ethylphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-ethylphenyl)-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-ethylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the fluorobenzoyl group, which can impart distinct electronic and steric properties compared to its chloro- or bromo-substituted analogs. This can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H19FN2O4/c1-3-14-4-6-15(7-5-14)20-19(21(27)16-8-10-17(24)11-9-16)22(28)23(29)26(20)18-12-13(2)30-25-18/h4-12,20,27H,3H2,1-2H3/b21-19-

InChI Key

AXXKTTZSGHFJKN-VZCXRCSSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NOC(=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NOC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.